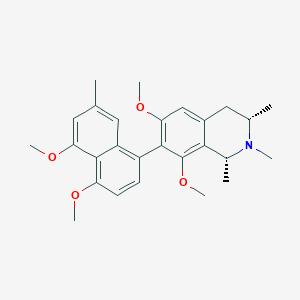
Ancistrobrevine A
描述
Ancistrobrevine A is a naphthyltetrahydroisoquinoline alkaloid isolated from the West African liana Ancistrocladus abbreviatus (family Ancistrocladaceae). Structurally, it features a biaryl axis coupling a naphthalene moiety to a tetrahydroisoquinoline (THIQ) unit via a 5,1′-linkage (Fig. 1). Key stereochemical attributes include an S-configuration at C-3 and an oxygen function at C-6, hallmarks of Ancistrocladaceae-type alkaloids . This compound is part of a broader class of naphthylisoquinoline alkaloids (NIQs), which are characterized by their axial chirality and diverse pharmacological activities, including antiproliferative and anti-infective properties .
属性
分子式 |
C27H33NO4 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
(1R,3S)-7-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C27H33NO4/c1-15-11-20-19(9-10-21(29-5)25(20)22(12-15)30-6)26-23(31-7)14-18-13-16(2)28(4)17(3)24(18)27(26)32-8/h9-12,14,16-17H,13H2,1-8H3/t16-,17+/m0/s1 |
InChI 键 |
PMARDQMILVWQBL-DLBZAZTESA-N |
SMILES |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)OC |
手性 SMILES |
C[C@H]1CC2=CC(=C(C(=C2[C@H](N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)OC |
规范 SMILES |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)OC |
产品来源 |
United States |
相似化合物的比较
NIQs exhibit structural diversity in biaryl coupling positions, stereochemistry, and substituent patterns. Below, Ancistrobrevine A is compared to related alkaloids from Ancistrocladus and Dioncophyllaceae species.
Structural Features
Key Observations :
- Coupling Position : this compound’s 5,1′-linkage distinguishes it from 5,8′-coupled alkaloids (e.g., Ancistrobrevine B) and 7,1′-coupled derivatives (e.g., Dioncophylline A). The 5,8′ linkage is more common in Central African Ancistrocladus species .
- Stereochemistry : this compound’s S-configuration at C-3 contrasts with Dioncophyllaceae-type alkaloids (e.g., Dioncophylline A), which exhibit R-configuration .
- Functional Groups : The presence of a C-6 oxygen substituent (OMe/OH) in this compound is critical for its classification as an Ancistrocladaceae-type compound, unlike Dioncophylline A, which lacks this feature .
Structure-Activity Relationship (SAR) :
- O-Methylation : Ancistrobrevine B’s 5′-O-methyl group correlates with enhanced anti-pancreatic cancer activity (PC₅₀ = 7.60 μM) compared to its demethylated analog (PC₅₀ = 22.7 μM) .
- Dimerization: Michellamines’ dimeric structure confers superior anti-HIV activity over monomeric NIQs .
- Ring Contraction: Ancistrobrevolines’ isoindolinone system reduces steric hindrance, improving interaction with cancer cell targets .
常见问题
Q. How should researchers navigate intellectual property constraints when developing this compound-based therapeutics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


